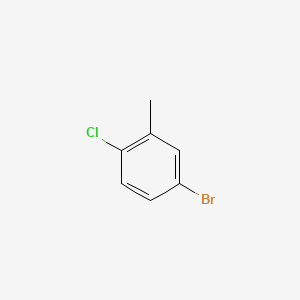

5-Bromo-2-chlorotoluene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1-chloro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFQMHJKAODEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346140 | |

| Record name | 5-Bromo-2-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54932-72-8 | |

| Record name | 5-Bromo-2-chlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54932-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-chlorotoluene: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Dihalogenated Toluene Scaffolds

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. 5-Bromo-2-chlorotoluene (CAS No. 54932-72-8), a dihalogenated aromatic compound, has emerged as a key building block of significant interest. Its utility stems from the differential reactivity of its two halogen substituents—bromine and chlorine—which allows for selective and sequential chemical transformations. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications as a precursor in the development of novel therapeutics and advanced materials. We will delve into the mechanistic underpinnings of its synthesis, explore its reactivity in key cross-coupling reactions, and present detailed protocols to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective application. This compound is a clear, colorless to light orange-yellow liquid at room temperature.[1] A summary of its key properties is presented in the table below.

| Property | Value |

| CAS Number | 54932-72-8 |

| Molecular Formula | C₇H₆BrCl |

| Molecular Weight | 205.48 g/mol |

| Boiling Point | 98-100 °C at 25 mmHg |

| Density | 1.55 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.575 |

Spectroscopic analysis provides the definitive structural confirmation of this compound. Key spectral data are available from various sources, including 1H NMR, 13C NMR, and mass spectrometry.[2][3][4]

Synthesis of this compound: A Mechanistic Perspective

The most common and efficient laboratory-scale synthesis of this compound is achieved through the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of primary arylamines into aryl halides.[5] This process begins with the diazotization of 2-methyl-4-bromoaniline, followed by a copper(I)-catalyzed nucleophilic substitution.

The Sandmeyer Reaction: Mechanism and Rationale

The Sandmeyer reaction proceeds via a free radical mechanism.[6] The key steps are:

-

Diazotization: The primary amine, 2-methyl-4-bromoaniline, is treated with a nitrous acid source (typically sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

-

Single Electron Transfer (SET): The copper(I) catalyst, in the form of cuprous chloride, donates a single electron to the diazonium salt. This results in the formation of a diazo radical and copper(II) chloride.

-

Dinitrogen Extrusion: The diazo radical rapidly loses a molecule of dinitrogen gas (N₂), a thermodynamically favorable process, to generate an aryl radical.

-

Halogen Transfer: The aryl radical then abstracts a chlorine atom from the copper(II) chloride, yielding the final product, this compound, and regenerating the copper(I) catalyst.

Detailed Experimental Protocol for Synthesis

The following protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.

Materials:

-

2-methyl-4-bromoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Cuprous Chloride (CuCl)

-

1,4-Dioxane

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazonium Salt Formation:

-

In a flask equipped with a magnetic stirrer, dissolve 2-methyl-4-bromoaniline in concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of cuprous chloride in concentrated hydrochloric acid.

-

Cool this solution in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cuprous chloride solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a short period to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash is crucial to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by vacuum distillation.

-

-

Characterization:

-

Confirm the identity and purity of the product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and ¹³C NMR spectroscopy.

-

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position.[6] This chemoselectivity is a powerful tool for the synthesis of complex, highly substituted aromatic compounds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[7][8] In the case of this compound, this reaction can be performed selectively at the more reactive C-Br bond.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent Addition: Add a suitable degassed solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate. Purify the residue by column chromatography or recrystallization.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][9] This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of this compound.

Generalized Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, the desired amine (1.1-1.5 equivalents), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).[10][11]

-

Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere until completion.

-

Work-up and Purification: Cool the reaction, quench with water, and extract the product. Purify by column chromatography.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are prevalent in pharmaceuticals, where halogen atoms can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also participate in halogen bonding to enhance binding affinity to biological targets.[5] this compound and its derivatives are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs).

A notable application is in the synthesis of SGLT2 (sodium-glucose cotransporter 2) inhibitors, a class of drugs used to treat type 2 diabetes.[12][13][14][15] For example, the related compound 5-bromo-2-chlorobenzoic acid is a key starting material for the synthesis of dapagliflozin and empagliflozin.[16] The this compound scaffold can be readily oxidized to the corresponding benzoic acid, making it a crucial precursor in these synthetic routes.

Utility in Materials Science

The unique electronic properties of halogenated aromatic compounds also make them attractive building blocks for advanced materials.[17] The ability to selectively functionalize this compound via cross-coupling reactions allows for the synthesis of tailored organic molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[18][19] The introduction of different aryl or heteroaryl groups can tune the electronic and photophysical properties of the resulting materials.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or in contact with skin and causes skin and eye irritation.[9] Always wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

This compound is a versatile and strategically important building block in modern organic synthesis. Its differential halogen reactivity provides a powerful handle for the selective and sequential introduction of various functional groups, enabling the construction of complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and applications in the high-stakes arenas of drug discovery and materials science. By understanding the principles and protocols outlined herein, researchers can effectively leverage the synthetic potential of this compound to advance their scientific and technological pursuits.

References

- SpectraBase. This compound - Optional[13C NMR] - Spectrum.

- PMC. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors.

- Ningbo Inno Pharmchem Co., Ltd. The Versatility of this compound in Advanced Materials Science.

- Wikipedia. Buchwald–Hartwig amination.

- PubMed Central. Breaking boundaries in diabetic nephropathy treatment: design and synthesis of novel steroidal SGLT2 inhibitors.

- Chemistry LibreTexts. Buchwald-Hartwig Amination.

- ResearchGate. Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using...

- Royal Society of Chemistry. Supporting Information.

- Google Patents. United States Patent (10) Patent No.: US 9,315,438 B2.

- Royal Society of Chemistry. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- ResearchGate. Synthetic Strategies toward SGLT2 Inhibitors.

- PubMed. Design and synthesis of fluorescent SGLT2 inhibitors.

- NMR Spectra and Molecular Structure.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- Google Patents. Method for synthesizing m-chlorotoluene through isomerization reaction.

- Google Patents. ( 12 ) United States Patent.

- ResearchGate. Toluene dioxygenase mediated oxidation of halogen-substituted benzoate esters.

- Google Patents. A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.

- PubMed Central. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.

- Google Patents. Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

- Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- PubChem. This compound.

- Google Patents. A kind of synthetic method of toluene-d8.

- Chemical Society Reviews. Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation.

- AZoM. Designing Organic Semiconducting Materials - The Promise of Flexible Electronics.

- Frontiers. Organic Electronics From Synthesis To Applications.

- Google Patents. Production of synthetic toluene.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. This compound(54932-72-8) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | C7H6BrCl | CID 609899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 4-Bromo-2-chlorotoluene | 89794-02-5 [smolecule.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Breaking boundaries in diabetic nephropathy treatment: design and synthesis of novel steroidal SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design and synthesis of fluorescent SGLT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 17. nbinno.com [nbinno.com]

- 18. azom.com [azom.com]

- 19. frontiersin.org [frontiersin.org]

A Comprehensive Technical Guide to 5-Bromo-2-chlorotoluene: Properties, Synthesis, and Applications

This guide provides an in-depth analysis of 5-Bromo-2-chlorotoluene (CAS No. 54932-72-8), a critical halogenated aromatic intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this document elucidates the compound's core physicochemical properties, provides a detailed and validated synthesis protocol, and explores its significant applications in modern chemistry.

Core Compound Profile: this compound

This compound is a substituted toluene derivative featuring both a bromine and a chlorine atom on the aromatic ring.[1] This unique disubstituted structure makes it a highly versatile building block in organic synthesis.[1] The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective, stepwise functionalization, a property highly valued in the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials.[1][2] Marketed under synonyms such as 4-Bromo-1-chloro-2-methylbenzene and 2-Chloro-5-bromotoluene, it is a key starting material for multi-step synthetic processes.[1][3]

Physicochemical and Spectroscopic Data

The precise characterization of a chemical intermediate is fundamental to its effective application. The properties of this compound have been well-documented, ensuring reproducibility in experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 205.48 g/mol | [1][4][5][6] |

| Molecular Formula | C₇H₆BrCl | [1][4][5][6] |

| CAS Registry Number | 54932-72-8 | [1][5][6] |

| Appearance | Clear, colorless to light orange-yellow liquid | [3][7] |

| Density | 1.55 g/mL at 25 °C | [1][5][8] |

| Boiling Point | 98-100 °C at 25 mmHg | [1][5][8] |

| Flash Point | 96 °C | [1][5][7] |

| Refractive Index (n20/D) | 1.575 | [1][8][9] |

| XLogP3 | 4.1 | [5][6][7] |

Validated Synthesis Protocol

The synthesis of this compound is most reliably achieved via a Sandmeyer-type reaction, starting from 2-methyl-4-bromoaniline. This pathway is favored for its high yield and well-understood mechanism.

Mechanistic Rationale

The synthesis proceeds in two critical stages. First, the primary aromatic amine (2-methyl-4-bromoaniline) is converted into a diazonium salt using sodium nitrite in an acidic medium (hydrochloric acid). This diazotization step is performed at 0°C to ensure the stability of the highly reactive diazonium intermediate. Second, the diazonium group is replaced by a chlorine atom using a copper(I) chloride catalyst. This substitution reaction is robust and provides a high yield of the target compound.[4][8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is adapted from established procedures and is designed for self-validation through process controls.[4][8]

-

Amine Solubilization: Dissolve 11.7 g (63.2 mmol) of 2-methyl-4-bromoaniline in 45 mL of 6 M hydrochloric acid. Stir thoroughly to form the hydrochloride salt.[4][8]

-

Diazotization: Cool the solution to 0°C in an ice-salt bath. This temperature is critical for the stability of the diazonium salt. While maintaining the temperature below 0°C, add a 20% aqueous solution of sodium nitrite (4.8 g, 69.5 mmol in 20 mL H₂O) slowly and dropwise.[4][8]

-

Catalyst Preparation: In a separate flask, prepare a solution of 6.7 g (66.4 mmol) of cuprous chloride in 20 mL of 3 M hydrochloric acid.[4][8]

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring. After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, followed by heating at 80°C for 3 hours to ensure the reaction goes to completion.[4][8]

-

Work-up and Extraction: Cool the mixture to room temperature. Extract the product with dichloromethane (2 x 75 mL).[4][8]

-

Purification: Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution (150 mL), water (150 mL), and saturated brine (2 x 100 mL). The bicarbonate wash neutralizes any remaining acid. Dry the organic layer over anhydrous sodium sulfate overnight.[4][8]

-

Isolation: Remove the solvent under reduced pressure to yield the final product, typically as a reddish-brown liquid (approx. 11.2 g, 87% yield).[4]

Core Applications in Research and Development

The utility of this compound stems from its identity as a versatile chemical intermediate.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a fundamental building block for synthesizing more complex molecules.[1][2] The halogenated aromatic core is a common motif in many biologically active compounds.

-

Advanced Materials Science: This compound is used in the development of novel materials.[10] Its derivatives can be incorporated into polymers to enhance properties like flame retardancy or to create organic semiconductors and specialized dyes.[2]

-

Cross-Coupling Reactions: The presence of two different halogens (Br and Cl) is highly advantageous for selective cross-coupling reactions such as Suzuki and Heck couplings.[1] The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for sequential and site-selective introduction of different functional groups.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound is classified as an irritant. It causes skin irritation (H315) and serious eye irritation (H319).[5][7] It may also be harmful if inhaled (H332).[6] Some data suggests it is a flammable liquid.[6]

-

Recommended Handling: Always handle this chemical in a well-ventilated area or under a chemical fume hood.[7][11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Avoid contact with skin and eyes.[7]

-

Storage Conditions: Store in a tightly sealed container in a cool, dark, and well-ventilated place.[11][12] Some suppliers recommend storing under an inert gas atmosphere, as the compound may be air-sensitive.[12]

Conclusion

This compound, with a molecular weight of 205.48 g/mol , is more than just a simple chemical. It is a strategic intermediate whose distinct physicochemical properties and reactive sites are leveraged by scientists to forge complex molecules. Its role in pharmaceuticals, agrochemicals, and materials science underscores its importance in both academic research and industrial applications. The validated synthesis protocol provided herein offers a reliable pathway to obtaining this crucial building block, enabling further innovation across the chemical sciences.

References

- Maksons Fine Chem Pvt. Ltd.

- ChemicalBook. This compound synthesis.

- Alfa Chemistry. CAS 54932-72-8 this compound.

- PubChem. This compound | C7H6BrCl | CID 609899.

- ChemicalBook. This compound | 54932-72-8.

- ECHEMI.

- Guidechem. This compound 54932-72-8.

- Tokyo Chemical Industry Co., Ltd. This compound 54932-72-8.

- TCI AMERICA. This compound | 54932-72-8.

- Sigma-Aldrich. 2-Bromo-5-chlorotoluene 97 14495-51-3.

- Fisher Scientific.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Smolecule. Buy 4-Bromo-2-chlorotoluene | 89794-02-5.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Buy 4-Bromo-2-chlorotoluene | 89794-02-5 [smolecule.com]

- 3. indiamart.com [indiamart.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | C7H6BrCl | CID 609899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound | 54932-72-8 [chemicalbook.com]

- 9. 2-Bromo-5-chlorotoluene 97 14495-51-3 [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound | 54932-72-8 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-2-chlorotoluene

This guide provides a comprehensive overview of the analytical methodologies and spectral interpretations essential for the unambiguous structure elucidation of 5-Bromo-2-chlorotoluene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to ensure scientific integrity and experimental reproducibility.

Introduction: The Significance of Isomeric Purity in Chemical Synthesis

This compound, with the chemical formula C₇H₆BrCl, is a substituted aromatic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility is intrinsically linked to its specific substitution pattern on the toluene ring. The presence of regioisomers can lead to undesired side reactions, decreased yields, and impurities in the final product that can have significant pharmacological or material science implications. Therefore, rigorous structure elucidation is not merely an academic exercise but a critical component of quality control and process development in the chemical industry.

This guide will walk through a systematic approach to confirming the identity and structure of this compound, focusing on the synergistic application of modern spectroscopic techniques. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of the obtained results.

Core Analytical Workflow: A Multi-Spectroscopic Approach

The definitive identification of an organic molecule like this compound relies on a confluence of data from various analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated confirmation. The logical flow of this process is paramount.

Caption: A logical workflow for the synthesis, purification, and spectroscopic structure elucidation of this compound.

Mass Spectrometry (MS): The First Step in Molecular Identification

Mass spectrometry is the initial and most direct method for determining the molecular weight of a compound. For halogenated molecules, it offers an additional layer of confirmation through the characteristic isotopic patterns of chlorine and bromine.

Theoretical Basis

In mass spectrometry, a molecule is ionized to form a molecular ion (M⁺), and its mass-to-charge ratio (m/z) is measured.[2] Halogens like chlorine and bromine have naturally occurring isotopes with significant abundances. Chlorine has two stable isotopes, ³⁵Cl (≈75%) and ³⁷Cl (≈25%), in a roughly 3:1 ratio. Bromine also has two stable isotopes, ⁷⁹Br (≈50%) and ⁸¹Br (≈50%), in an approximate 1:1 ratio.[3][4] The presence of these isotopes results in a characteristic pattern of peaks in the mass spectrum, with the M+2 peak being particularly informative.[4][5]

Application to this compound

For this compound (C₇H₆BrCl), the molecular ion peak will appear as a cluster due to the presence of both bromine and chlorine isotopes. The most abundant isotopic combination will be C₇H₆⁷⁹Br³⁵Cl, with a molecular weight of approximately 204 amu. We would expect to see a prominent M+2 peak of nearly equal intensity due to the ¹²C₇¹H₆⁸¹Br³⁵Cl and ¹²C₇¹H₆⁷⁹Br³⁷Cl isotopic contributions. An M+4 peak, resulting from the presence of both the heavier isotopes (⁸¹Br and ³⁷Cl), will also be observable, though at a lower intensity.

Table 1: Predicted Mass Spectrometry Data for this compound

| Isotopic Composition | Approximate m/z | Expected Relative Intensity |

| C₇H₆⁷⁹Br³⁵Cl | 204 | High |

| C₇H₆⁸¹Br³⁵Cl / C₇H₆⁷⁹Br³⁷Cl | 206 | High (sum of two contributions) |

| C₇H₆⁸¹Br³⁷Cl | 208 | Moderate |

Note: The exact mass is 203.93414 Da.[6]

The presence of this distinct isotopic cluster provides strong evidence for a molecule containing one bromine and one chlorine atom.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

IR spectroscopy is a powerful tool for identifying the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation. For aromatic compounds, specific regions of the spectrum are diagnostic for both the aromatic ring itself and its substitution pattern.[7]

Theoretical Basis

Aromatic rings exhibit characteristic C-H stretching absorptions at wavenumbers slightly above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[8][9][10] In-ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.[8][9][10] The substitution pattern on the benzene ring can often be determined by analyzing the C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region and the weak overtone bands between 1660-2000 cm⁻¹.[7][11]

Application to this compound

For this compound, a 1,2,4-trisubstituted benzene ring, we expect to see the following characteristic absorptions:

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3030 - 3100 | Aromatic C-H stretch | Confirms the presence of an aromatic ring.[8] |

| 2850 - 3000 | Alkyl C-H stretch | Indicates the methyl group. |

| 1450 - 1600 | Aromatic C=C stretch | Confirms the aromatic ring backbone.[9][10] |

| ~800 - 880 | C-H out-of-plane bend | Characteristic of 1,2,4-trisubstitution.[11] |

| 1000 - 1250 | C-Cl / C-Br stretch | Indicates the presence of carbon-halogen bonds. |

The specific pattern of the C-H out-of-plane bending is a key diagnostic feature for confirming the 1,2,4-trisubstitution pattern on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Theoretical Basis

In NMR, atomic nuclei with a non-zero spin, like ¹H and ¹³C, align with or against an applied magnetic field. The energy difference between these states corresponds to a specific radiofrequency, which is influenced by the local electronic environment of the nucleus. This results in a chemical shift (δ) for each unique nucleus. The integration of the signal in ¹H NMR corresponds to the number of protons, and spin-spin coupling between neighboring protons provides information about connectivity. Aromatic protons are typically deshielded due to the ring current effect and resonate in the 6.5-8.5 ppm region.[9][11]

Application to this compound

The structure of this compound has three distinct aromatic protons and a methyl group, leading to four unique signals in the ¹H NMR spectrum.

Caption: Predicted ¹H NMR splitting patterns for the aromatic protons of this compound.

¹H NMR Prediction:

-

Methyl Protons (CH₃): A singlet around 2.3 ppm. The exact shift is influenced by the adjacent chlorine atom.

-

Aromatic Protons (H-3, H-4, H-6): These will appear in the aromatic region (typically 7.0-7.5 ppm).

-

H-3: This proton is ortho to the chlorine and meta to the bromine. It will likely appear as a doublet due to coupling with H-4.

-

H-4: This proton is ortho to both the methyl group and the bromine atom. It will appear as a doublet of doublets due to coupling with both H-3 and H-6.

-

H-6: This proton is ortho to the bromine and para to the chlorine. It will appear as a doublet due to the smaller meta coupling with H-4.

-

¹³C NMR Prediction: The molecule has 7 carbon atoms, but due to the substitution pattern, we would expect to see 7 distinct signals in the ¹³C NMR spectrum. The chemical shifts will be influenced by the electronegativity of the attached halogens. Carbons directly bonded to bromine and chlorine will be significantly shifted.

Experimental Protocol: Synthesis of this compound

A common and reliable method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-methyl-4-bromoaniline.[12][13]

Step-by-Step Methodology

-

Diazotization:

-

Dissolve 2-methyl-4-bromoaniline (1 equivalent) in an aqueous solution of hydrochloric acid (HCl).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.[12][13]

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of cuprous chloride (CuCl) in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.[12][13]

-

Allow the reaction mixture to warm to room temperature and then heat to approximately 80 °C for a few hours to ensure complete reaction.[12][13]

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer sequentially with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.[12][13]

-

Purify the crude product by vacuum distillation to yield this compound as a colorless to light yellow liquid.[14][15]

-

Caption: A simplified schematic of the Sandmeyer reaction for the synthesis of this compound.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. Mass spectrometry confirms the molecular formula and the presence of halogens. IR spectroscopy identifies the key functional groups and provides evidence for the aromatic substitution pattern. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon framework, confirming the precise connectivity of the atoms. When combined with a well-characterized synthesis protocol, these analytical methods provide a robust and self-validating system for ensuring the identity and purity of this important chemical intermediate.

References

- IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry.

- Spectroscopy of Aromatic Compounds. (n.d.). Fiveable.

- 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). OpenStax.

- This compound - Introduction. (n.d.). ChemBK.

- 15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.

- 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. (2023). OpenStax.

- How can you identify the presence of halogens using mass spectrometry? (n.d.). TutorChase.

- This compound. (n.d.). PubChem.

- mass spectra - the M+2 peak. (n.d.). Chemguide.

- Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts.

- 2-Bromo-5-chlorotoluene. (n.d.). PubChem.

- What is number of 1H NMR signals for toluene? (2018). Chemistry Stack Exchange.

- Schaefer, T., Sebastian, R., & Penner, G. H. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597–2601. [Link]

- This compound (C7H6BrCl). (n.d.). PubChemLite.

- This compound. (n.d.). Stenutz.

- Analysis of the Proton NMR Spectrum of Toluene. (n.d.). Semantic Scholar.

- The NMR spectrum of toluene (methylbenzene) was shown in Figure 1... (n.d.). Pearson.

- Pihlaja, K., & Ala-Tuori, M. (1972). Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles. A New Approach to Cl. Acta Chemica Scandinavica, 26, 1891-1902. [Link]

- The Versatility of this compound in Advanced Materials Science. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Bromo-5-chlorotoluene. (2018). SIELC Technologies.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tutorchase.com [tutorchase.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | C7H6BrCl | CID 609899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. fiveable.me [fiveable.me]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. This compound | 54932-72-8 [chemicalbook.com]

- 14. chembk.com [chembk.com]

- 15. echemi.com [echemi.com]

5-Bromo-2-chlorotoluene physical properties

An In-Depth Technical Guide to the Physical Properties of 5-Bromo-2-chlorotoluene

This guide provides a comprehensive technical overview of the essential physical properties of this compound (CAS No. 54932-72-8), a critical halogenated aromatic intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes core physical data with practical, field-proven methodologies for their determination. Understanding these properties is paramount for ensuring safety, optimizing reaction conditions, and achieving desired purity in synthetic applications.

This compound is a disubstituted toluene molecule, featuring both a bromine and a chlorine atom on the aromatic ring. This unique halogenation pattern dictates its reactivity and physical characteristics, making it a valuable building block in organic synthesis[1].

| Identifier | Value | Source |

| CAS Number | 54932-72-8 | [2][3][4][5][6] |

| Molecular Formula | C₇H₆BrCl | [3][5][6][7] |

| Molecular Weight | 205.48 g/mol | [3][6][7][8][9] |

| IUPAC Name | 4-Bromo-1-chloro-2-methylbenzene | [5][6] |

| Common Synonyms | 2-Chloro-5-bromotoluene, 4-Bromo-1-chloro-2-methylbenzene | [5][6][9] |

| InChI Key | OZFQMHJKAODEON-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)Cl | [3][5][8] |

The presence of the electron-withdrawing halogen atoms and the methyl group influences the molecule's dipole moment and intermolecular forces, which in turn govern its physical state, boiling point, and solubility profile.

Caption: 2D molecular structure of this compound.

Core Physical and Chemical Properties

The following table summarizes the key physical properties of this compound, compiled from various chemical suppliers and databases. These values are essential for laboratory handling, process design, and safety assessments.

| Property | Value | Notes |

| Appearance | Clear, colorless to light orange-yellow liquid | [2][6][9] |

| Boiling Point | 98-100 °C @ 25 mmHg90-93 °C @ 12 mmHg | [2][4][6][10] |

| Density | 1.550 g/mL at 25 °C | [3][4][6][8] |

| Refractive Index (n20/D) | 1.575 | [4][6] |

| Flash Point | 96 °C | [6][8][9] |

| LogP (XLogP3) | 3.41 - 4.1 | [6][8][9] |

| Purity | Typically >98.0% (GC) | [2] |

Experimental Determination of Physical Properties

Accurate determination of physical properties is fundamental to chemical research. The following sections provide authoritative, step-by-step protocols for key parameters. These methods are designed to be self-validating and reflect standard laboratory practices.

Boiling Point Determination via Thiele Tube Method

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. This property is critical for purification by distillation and for defining the upper temperature limit for reactions at atmospheric pressure. The Thiele tube method is a microscale technique ideal for determining the boiling point with minimal sample volume. The unique shape of the tube allows for uniform heating of the oil bath via convection, ensuring an accurate temperature reading.[11]

Protocol:

-

Sample Preparation: Add approximately 0.5 mL of this compound into a small-diameter test tube (e.g., a Durham tube).

-

Capillary Tube Insertion: Place a standard melting-point capillary tube into the liquid, with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should align with the thermometer's bulb.

-

Thiele Tube Setup: Insert the thermometer and sample assembly into a Thiele tube containing high-boiling mineral oil, ensuring the sample is fully submerged below the oil level.[11]

-

Heating: Gently heat the side arm of the Thiele tube with a microburner. Heat until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the liquid's vapor has displaced all the air.[12]

-

Temperature Reading: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid is just drawn back into the capillary tube.[11] Record this temperature.

-

Validation: For authoritative results, repeat the determination twice. Consistent values (within 1-2 °C) confirm the accuracy of the measurement.

Caption: Diagram of a Thiele tube setup for boiling point determination.

Density Measurement

Causality: Density (mass per unit volume) is an intrinsic property used to confirm a substance's identity and purity. It is essential for converting between mass and volume for reagent measurement and for predicting layer separation during aqueous workups and extractions.

Protocol:

-

Equipment: Use a calibrated pycnometer (specific gravity bottle) or, for a less precise but rapid measurement, a graduated cylinder and an analytical balance.

-

Mass of Empty Container: Accurately weigh a clean, dry 10 mL graduated cylinder on an analytical balance. Record this mass as m₁.[13]

-

Volume Measurement: Carefully add this compound to the graduated cylinder until the bottom of the meniscus is exactly on the 5.0 mL mark. Ensure the reading is taken at eye level to avoid parallax error.[13]

-

Mass of Filled Container: Reweigh the graduated cylinder containing the liquid. Record this mass as m₂.

-

Calculation: The mass of the liquid (m_liquid) is m₂ - m₁. The volume (V) is 5.0 cm³ (since 1 mL = 1 cm³). Calculate the density (ρ) using the formula: ρ = m_liquid / V[14]

-

Temperature Control: For highest accuracy, the measurement should be performed at a controlled temperature (e.g., 25 °C), as density is temperature-dependent.[14]

Qualitative Solubility Assessment

Causality: The principle of "like dissolves like" governs solubility. Assessing a compound's solubility in a range of solvents provides insight into its polarity.[15][16] For this compound, its halogenated aromatic structure suggests it is nonpolar. This information is crucial for selecting appropriate solvents for reactions, extractions, and chromatography.

Protocol:

-

Setup: Arrange a series of labeled test tubes, each containing approximately 2 mL of a different solvent:

-

Testing: Add 2-3 drops of this compound to each test tube.

-

Observation: Vigorously shake each tube for 10-20 seconds. Observe whether the compound dissolves completely (miscible), forms two distinct layers (immiscible), or is partially soluble.[15]

-

Interpretation:

-

Expected Result: this compound is expected to be insoluble in water and soluble in nonpolar organic solvents like toluene and hexane due to its nonpolar nature.

-

Insolubility in aqueous HCl and NaOH would confirm the absence of strongly basic or acidic functional groups.

-

Sources

- 1. Buy 4-Bromo-2-chlorotoluene | 89794-02-5 [smolecule.com]

- 2. indiamart.com [indiamart.com]

- 3. This compound [stenutz.eu]

- 4. This compound | 54932-72-8 [chemicalbook.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | C7H6BrCl | CID 609899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. echemi.com [echemi.com]

- 10. spectrabase.com [spectrabase.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 14. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 15. chem.ws [chem.ws]

- 16. youtube.com [youtube.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

1H NMR spectrum of 5-Bromo-2-chlorotoluene

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-chlorotoluene

Abstract

This technical guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. As a trisubstituted benzene derivative, its ¹H NMR spectrum presents a distinct and informative pattern crucial for structural verification and purity assessment in research and drug development. This document elucidates the theoretical principles governing the spectrum, predicts the chemical shifts and coupling patterns based on substituent effects, outlines a detailed experimental protocol for data acquisition, and provides an analysis of the resulting spectrum. This guide is intended for researchers, scientists, and professionals in the field of analytical chemistry and drug development who utilize NMR spectroscopy for molecular characterization.

Molecular Structure and Proton Environments

This compound (IUPAC name: 4-Bromo-1-chloro-2-methylbenzene) possesses a chemical formula of C₇H₆BrCl.[1][2][3] The molecule features a toluene backbone with chloro and bromo substituents on the aromatic ring. This substitution pattern results in four chemically non-equivalent sets of protons, each giving rise to a unique signal in the ¹H NMR spectrum.

The four distinct proton environments are:

-

Methyl Protons (-CH₃): Three equivalent protons of the methyl group attached to C1.

-

Aromatic Proton H3: The proton at the C3 position.

-

Aromatic Proton H4: The proton at the C4 position.

-

Aromatic Proton H6: The proton at the C6 position.

Caption: Structure of this compound with unique protons labeled.

Theoretical Principles: Predicting the Spectrum

The appearance of a ¹H NMR spectrum is governed by two primary factors: chemical shift and spin-spin coupling.[4] For aromatic systems, the electronic nature of the substituents profoundly influences these parameters.

Chemical Shift (δ)

The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a proton.[5][6][7] Electron-withdrawing groups (EWGs) decrease the electron density around nearby protons, "deshielding" them from the applied magnetic field and shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the protons and shifting their signals upfield (to a lower ppm value).[8][9]

In this compound:

-

Halogens (Cl, Br): Both are electronegative and act as EWGs through induction, deshielding the aromatic protons. They also possess lone pairs that can be donated into the ring via resonance, which tends to shield the ortho and para positions. However, for halogens, the inductive withdrawing effect is dominant.[8]

-

Methyl Group (-CH₃): This group is a weak EDG through hyperconjugation, which shields the ortho and para positions.

Based on these effects, we can make qualitative predictions:

-

Methyl Protons: The signal for the methyl group will appear in the typical benzylic proton region, generally around 2.2-3.0 ppm.[10]

-

Aromatic Protons: These signals will appear in the aromatic region (6.5-8.5 ppm).[10][11] The precise positions depend on the cumulative effects of the three substituents.

-

H6: This proton is ortho to the strongly electron-withdrawing chlorine atom. It is expected to be the most deshielded of the aromatic protons and thus appear at the highest chemical shift.

-

H3: This proton is situated between the chlorine and bromine substituents. Its chemical shift will be influenced by the deshielding effects of both adjacent halogens.

-

H4: This proton is ortho to the bromine atom and meta to the chlorine atom. Its position will be significantly downfield due to these influences.

-

Spin-Spin Coupling (J)

Spin-spin coupling, or splitting, arises from the interaction of the magnetic fields of non-equivalent neighboring protons.[12] The number of peaks a signal is split into (its multiplicity) is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons.[4][7] The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz). In benzene rings, the magnitude of J is highly dependent on the number of bonds separating the coupled protons:[11][13]

-

Ortho coupling (³J): Occurs between protons on adjacent carbons (3 bonds apart). Typically the largest, with J ≈ 7–8 Hz.

-

Meta coupling (⁴J): Occurs between protons separated by one carbon (4 bonds apart). It is significantly smaller, with J ≈ 2–3 Hz.

-

Para coupling (⁵J): Occurs between protons on opposite sides of the ring (5 bonds apart). It is often too small to be resolved (J ≈ 0–1 Hz).

Caption: Spin-spin coupling network in this compound.

Predicted ¹H NMR Spectrum Summary

Synthesizing the principles of chemical shift and coupling allows for a detailed prediction of the ¹H NMR spectrum.

| Proton Label | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |

| -CH₃ | ~2.4 | 3H | Singlet (s) | N/A | Benzylic proton signal; no adjacent protons to couple with. |

| H4 | ~7.2-7.3 | 1H | Doublet of Doublets (dd) | ³J(H4-H3) ≈ 8.0 Hz, ⁴J(H4-H6) ≈ 2.0 Hz | Coupled to H3 (ortho) and H6 (meta). |

| H3 | ~7.3-7.4 | 1H | Doublet (d) | ³J(H3-H4) ≈ 8.0 Hz | Coupled to H4 (ortho). Para coupling to H6 is negligible. |

| H6 | ~7.4-7.5 | 1H | Doublet (d) | ⁴J(H6-H4) ≈ 2.0 Hz | Coupled to H4 (meta). Para coupling to H3 is negligible. |

Note: Actual chemical shifts can vary based on solvent and concentration.[14]

Experimental Protocol

Accurate and reproducible data acquisition requires a standardized protocol.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as residual solvent signals can appear in the spectrum.[4]

-

Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for the chemical shift scale.[5][6]

-

Transfer: Vortex the vial until the sample is fully dissolved. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtering (Optional): If the solution contains any particulate matter, filter it through a small cotton or glass wool plug in the pipette during transfer.

Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.[15]

-

Tuning and Shimming: Insert the sample into the spectrometer probe. Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: Standard 1D proton pulse-acquire sequence.

-

Temperature: 298 K (25 °C).

-

Sweep Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: ~2-5 seconds.

-

Number of Scans: 8 to 16 scans, depending on sample concentration.

-

-

Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analysis of an Experimental Spectrum

An experimental spectrum of this compound in CDCl₃ at 400 MHz confirms the theoretical predictions.[16]

-

δ 2.41 ppm (s, 3H): A sharp singlet corresponding to the three equivalent methyl protons. Its upfield position is characteristic of a benzylic methyl group.

-

δ 7.22 ppm (dd, 1H, J = 8.4, 2.0 Hz): This doublet of doublets is assigned to H4. The larger coupling constant (8.4 Hz) corresponds to the ortho coupling with H3, and the smaller coupling constant (2.0 Hz) corresponds to the meta coupling with H6.

-

δ 7.32 ppm (d, 1H, J = 8.4 Hz): This doublet is assigned to H3. It is split only by the adjacent H4 proton with a characteristic ortho coupling constant.

-

δ 7.45 ppm (d, 1H, J = 2.0 Hz): The most downfield aromatic signal is a narrow doublet assigned to H6. The small splitting is due to meta coupling with H4. Its downfield shift is consistent with it being ortho to the electron-withdrawing chlorine atom.

The observed integration ratios (3:1:1:1) and the distinct splitting patterns provide unambiguous confirmation of the this compound structure.

Conclusion

The ¹H NMR spectrum of this compound is a classic example of a substituted aromatic system where the principles of chemical shift and spin-spin coupling provide a detailed structural fingerprint. The spectrum is characterized by four distinct signals: a singlet for the methyl group and three signals in the aromatic region (a doublet of doublets and two doublets) whose chemical shifts and coupling constants are dictated by the electronic effects and relative positions of the chloro, bromo, and methyl substituents. This guide provides the theoretical foundation and practical methodology for accurately predicting, acquiring, and interpreting this spectrum, underscoring the power of NMR spectroscopy as a primary tool for molecular structure elucidation.

References

- Stenutz, R. This compound. Tables for Chemistry. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 609899, this compound. [Link]

- Chemistry with Caroline.

- PubChemLite. This compound (C7H6BrCl). [Link]

- Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

- Castellano, S., Sun, C., & Kostelnik, R. J. Analysis of the Proton NMR Spectrum of Toluene. The Journal of Chemical Physics. [Link]

- Chemistry Steps. NMR Chemical Shift Values Table. [Link]

- Del Bene, J. E., & Alkorta, I. Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry. [Link]

- Scribd. NMR Spectroscopy: Chemical Shifts & Coupling. [Link]

- University of Colorado Boulder. Table of Characteristic Proton NMR Shifts. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 84476, 2-Bromo-5-chlorotoluene. [Link]

- Chemistry Stack Exchange. What is number of 1H NMR signals for toluene?. [Link]

- Modgraph Consultants Ltd. Proton Chemical Shifts in NMR. Part 141.

- Heriot-Watt University. 1H NMR Spectroscopy. [Link]

- Schaefer, T., Sebastian, R., & Penner, G. H. 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry. [Link]

- Chemistry Stack Exchange. Determining the coupling on a substituted benzene ring. [Link]

- Semantic Scholar. Analysis of the Proton NMR Spectrum of Toluene. [Link]

- The Metabolomics Innovation Centre. PROSPRE - 1H NMR Predictor. [Link]

- Chemistry with Caroline. How to Predict the Number of Signals in a 1H NMR (O Chem). YouTube. [Link]

- Chemistry LibreTexts. 20.

- ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

- Pecul, M., & Sadlej, J. Solvent Effects on the Indirect Spin–Spin Coupling Constants of Benzene: The DFT-PCM Approach. MDPI. [Link]

- Chemistry LibreTexts. 6.

- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Orgo Made Simple. 1H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

- Chemistry with Caroline. How to Interpret Chemical Shift in the 1H NMR (O Chem). YouTube. [Link]

- ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

- Govil, G., & Dhingra, M. M. Proton spin-spin interactions in m-disubstituted benzenes. Proceedings of the Indian Academy of Sciences - Section A. [Link]

- The Cynical Philosopher. Interpreting ¹HNMR Spectra. YouTube. [Link]

- University College London. Spin-Spin Coupling. [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

Sources

- 1. This compound [stenutz.eu]

- 2. This compound | C7H6BrCl | CID 609899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H6BrCl) [pubchemlite.lcsb.uni.lu]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acdlabs.com [acdlabs.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. scribd.com [scribd.com]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. mdpi.com [mdpi.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. This compound(54932-72-8) 1H NMR [m.chemicalbook.com]

An Application Scientist's Guide to the Mass Spectrometric Analysis of 5-Bromo-2-chlorotoluene

This guide provides an in-depth technical overview of the mass spectrometric analysis of 5-Bromo-2-chlorotoluene (C₇H₆BrCl), a key intermediate in various chemical syntheses. Tailored for researchers, scientists, and drug development professionals, this document elucidates the principles, experimental protocols, and interpretation strategies necessary for the unambiguous identification of this compound. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction: The Analytical Imperative

This compound is a disubstituted aromatic compound whose utility in organic synthesis necessitates precise and reliable analytical characterization. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as the premier technique for its identification and purity assessment. The presence of two different halogen atoms, bromine and chlorine, imparts a uniquely characteristic isotopic signature to the molecule, making mass spectrometry an exceptionally powerful diagnostic tool. Understanding this signature and the subsequent fragmentation behavior is paramount for accurate structural elucidation.

PART 1: The Foundational Isotopic Signature of Halogens

A robust understanding of mass spectrometry begins with the natural isotopic abundances of the elements involved. For halogenated compounds, this is the most critical diagnostic feature. Bromine and chlorine both have two stable isotopes with significant natural abundance, which creates a predictable and easily recognizable pattern in the mass spectrum.

-

Chlorine (Cl) exists as ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%), a ratio of roughly 3:1.[1][2] Any fragment ion containing a single chlorine atom will therefore appear as a pair of peaks, two mass-to-charge (m/z) units apart, with the peak at the lower mass (M) being three times more intense than the peak at the higher mass (M+2).[3][4]

-

Bromine (Br) exists as ⁷⁹Br (approximately 50.7%) and ⁸¹Br (approximately 49.3%), a ratio of nearly 1:1.[1][3] Consequently, any fragment containing a single bromine atom will manifest as a pair of peaks (M and M+2) of almost equal intensity.[2][4]

For a molecule like this compound, which contains both atoms, these patterns superimpose, creating a highly characteristic molecular ion cluster (M, M+2, M+4) that is definitive for its presence.

Table 1: Natural Isotopic Abundances of Chlorine and Bromine

| Isotope | Natural Abundance (%) |

| ³⁵Cl | ~75.8% |

| ³⁷Cl | ~24.2% |

| ⁷⁹Br | ~50.7% |

| ⁸¹Br | ~49.3% |

PART 2: Experimental Workflow for GC-MS Analysis

Gas chromatography is the ideal separation technique for a volatile, thermally stable compound like this compound prior to its introduction into the mass spectrometer.[5][6] The following protocol outlines a self-validating system for its analysis.

Step-by-Step GC-MS Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL. Rationale: This concentration is typically sufficient to produce a strong signal without saturating the detector.

-

Prepare a solvent blank and, if available, a certified reference standard at the same concentration for quality control.

-

-

GC-MS Instrumentation & Parameters:

-

System: A standard benchtop Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS or equivalent). Rationale: This column provides excellent separation for a wide range of aromatic compounds.

-

Injection: 1 µL injection volume in splitless mode. Rationale: Splitless injection maximizes the transfer of analyte to the column, enhancing sensitivity.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase at 20 °C/min to 230 °C.

-

Hold: 2 minutes at 230 °C.[6]

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Interface Temperature: 280 °C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. Rationale: 70 eV is the standard energy for EI-MS, as it provides reproducible fragmentation patterns and allows for comparison with established spectral libraries like NIST.[6]

-

Mass Range: Scan from m/z 40 to 300. Rationale: This range comfortably covers the molecular ion and all expected fragments.

-

Source Temperature: 230 °C.

-

Acquisition Mode: Full Scan.

-

Workflow Diagram

Caption: Standard workflow for the GC-MS analysis of this compound.

PART 3: Interpretation of the Mass Spectrum

The EI mass spectrum of this compound is rich with structural information. The interpretation process begins with the molecular ion and proceeds to the analysis of its fragmentation products.[7]

The Molecular Ion (M⁺•)

The molecular formula is C₇H₆BrCl, with a nominal molecular weight of 204 Da (using ¹²C, ¹H, ⁷⁹Br, and ³⁵Cl).[8][9] Due to the isotopes, the molecular ion appears as a cluster of peaks.

-

M peak (m/z 204): Corresponds to the ion with the most abundant isotopes, [C₇H₆⁷⁹Br³⁵Cl]⁺•.

-

M+2 peak (m/z 206): A composite of [C₇H₆⁸¹Br³⁵Cl]⁺• and [C₇H₆⁷⁹Br³⁷Cl]⁺•.

-

M+4 peak (m/z 208): Corresponds to the ion with the heaviest isotopes, [C₇H₆⁸¹Br³⁷Cl]⁺•.

The theoretical relative intensity ratio of this M:M+2:M+4 cluster is approximately 77:100:25, providing a definitive fingerprint for the presence of one bromine and one chlorine atom. The peak at m/z 206 is often the most intense in this cluster.[8]

Table 2: Predicted Isotopic Cluster for the Molecular Ion of this compound

| Ion Species | m/z | Expected Relative Intensity |

| [C₇H₆⁷⁹Br³⁵Cl]⁺• | 204 | ~77 |

| [C₇H₆⁸¹Br³⁵Cl]⁺• + [C₇H₆⁷⁹Br³⁷Cl]⁺• | 206 | 100 |

| [C₇H₆⁸¹Br³⁷Cl]⁺• | 208 | ~25 |

Key Fragmentation Pathways

Upon ionization, the molecular ion undergoes fragmentation through the cleavage of its weakest bonds to form more stable daughter ions.[10][11]

-

Loss of a Bromine Radical (Br•): The Carbon-Bromine bond is significantly weaker than the Carbon-Chlorine bond (C-Br bond energy ≈ 276-285 kJ/mol; C-Cl bond energy ≈ 327-339 kJ/mol).[12][13][14] Therefore, the most favored initial fragmentation is the loss of a bromine radical.

-

Loss of a Chlorine Radical (Cl•): While less favorable than bromine loss, cleavage of the C-Cl bond also occurs.

-

[C₇H₆BrCl]⁺• → [C₇H₆Br]⁺ + Cl•

-

This produces an isotopic pair of peaks of nearly equal intensity at m/z 169 ([C₇H₆⁷⁹Br]⁺) and m/z 171 ([C₇H₆⁸¹Br]⁺).

-

-

Loss of a Methyl Radical (•CH₃): Benzylic cleavage leading to the loss of the methyl group is another common pathway for toluene derivatives.

-

[C₇H₆BrCl]⁺• → [C₆H₃BrCl]⁺ + •CH₃

-

This generates an isotopic cluster starting at m/z 189 ([C₆H₃⁷⁹Br³⁵Cl]⁺).

-

Fragmentation Pathway Diagram

Caption: Major EI fragmentation pathways for this compound.

Conclusion

The mass spectrometric analysis of this compound is a clear example of how fundamental principles can be applied to achieve confident structural elucidation. The definitive isotopic cluster of the molecular ion, combined with a logical fragmentation pattern dominated by the cleavage of the weakest bond (C-Br), provides a multi-faceted and self-validating analytical result. By employing the standardized GC-MS protocol detailed herein, researchers can reliably identify this compound and distinguish it from its isomers, ensuring the integrity of their synthetic and developmental workflows.

References

- Vertex AI Search Result[16] Elements With More Abundant Heavy Isotopes - Intro to Mass Spectrometry. vertexaisearch.cloud.google.com.

- JoVE[1] Mass Spectrometry: Isotope Effect. JoVE.

- Chemistry Steps[3] Isotopes in Mass Spectrometry. Chemistry Steps.

- Chemistry LibreTexts[4] 6.4: Isotope Abundance. Chemistry LibreTexts.

- Homework.Study.com[12] Compare the activation energy to the bond strength for C-Cl or a C-Br bond. Homework.Study.com.

- YouTube[2] 13.04 Isotopic Abundance in Mass Spectrometry. YouTube.

- PubChem[8] this compound. PubChem.

- PubChem[15] 2-Bromo-5-chlorotoluene. PubChem.

- Chromatography Today[5] Advances in the Analysis of Persistent Halogenated Organic Compounds.

- Quora[13] What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora.

- Journal of Analytical Toxicology[6] A GC-MS Method for the Detection of Toluene and Ethylbenzene in Vol

- Chemistry LibreTexts[7] Mass Spectrometry - Fragmentation P

- Chemistry LibreTexts[10] 6.

- Fisher Scientific[9] this compound, 98%. Fisher Scientific.

- Universidad de Guanajuato[11] Fragmentation mechanisms in mass spectrometry.

- Chemistry LibreTexts[14] Bond Energies. Chemistry LibreTexts.

Sources

- 1. Video: Mass Spectrometry: Isotope Effect [jove.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. academic.oup.com [academic.oup.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C7H6BrCl | CID 609899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 98% | Fisher Scientific [fishersci.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ugto.mx [ugto.mx]

- 12. homework.study.com [homework.study.com]

- 13. quora.com [quora.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 2-Bromo-5-chlorotoluene | C7H6BrCl | CID 84476 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the FT-IR Spectrum of 5-Bromo-2-chlorotoluene

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Bromo-2-chlorotoluene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular vibrations, spectral interpretation, and practical experimental considerations for obtaining a high-quality spectrum of this halogenated aromatic compound.

Introduction: The Vibrational Fingerprint of a Complex Molecule

This compound (IUPAC name: 4-Bromo-1-chloro-2-methylbenzene) is a disubstituted toluene with the chemical formula C₇H₆BrCl.[1] Its molecular structure, featuring a benzene ring with methyl, bromine, and chlorine substituents, gives rise to a unique and complex infrared spectrum. FT-IR spectroscopy serves as a powerful and non-destructive analytical technique to confirm the identity and purity of this compound by probing its fundamental molecular vibrations. Each peak in the FT-IR spectrum corresponds to a specific vibrational mode within the molecule, such as the stretching and bending of chemical bonds. The collection of these peaks forms a unique "fingerprint" that is characteristic of this compound.

This guide will dissect the FT-IR spectrum of this compound, providing a detailed assignment of the major absorption bands. Furthermore, it will present a validated experimental protocol for acquiring the spectrum using Attenuated Total Reflectance (ATR)-FTIR, a common and efficient technique for liquid and solid samples.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound is fundamental to understanding its FT-IR spectrum. The benzene ring provides a rigid framework, while the substituents (CH₃, Br, and Cl) influence the electron distribution and the vibrational frequencies of the ring and the substituent bonds themselves.

Caption: Molecular structure of this compound.

The primary vibrational modes that are expected to be observed in the FT-IR spectrum can be categorized as follows:

-

Aromatic C-H Stretches: These vibrations occur at wavenumbers typically above 3000 cm⁻¹.

-

Aliphatic C-H Stretches (from the methyl group): These are found just below 3000 cm⁻¹.

-

C=C Ring Stretches: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of bands in the 1400-1600 cm⁻¹ region.

-

In-plane and Out-of-plane C-H Bending: The bending vibrations of the aromatic C-H bonds are sensitive to the substitution pattern on the ring and appear in the fingerprint region (below 1500 cm⁻¹).

-

C-Cl and C-Br Stretches: The vibrations of the carbon-halogen bonds are expected at lower wavenumbers, typically in the fingerprint region.

Analysis and Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound, typically acquired using an ATR-FTIR spectrometer such as a Bruker Tensor 27 FT-IR, reveals a series of characteristic absorption bands.[1] The following table provides a detailed assignment of the major peaks, based on established literature values for substituted benzenes and related halogenated compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3070 | Weak to Medium | Aromatic C-H Stretch |

| ~2960 | Weak | Asymmetric CH₃ Stretch |

| ~2870 | Weak | Symmetric CH₃ Stretch |

| ~1570 | Medium | Aromatic C=C Ring Stretch |

| ~1440 | Strong | Aromatic C=C Ring Stretch |

| ~1030 | Strong | In-plane C-H Bending |

| ~780 | Strong | Out-of-plane C-H Bending |

| ~700 | Strong | C-Cl Stretch |

| ~550 | Medium | C-Br Stretch |

Note: The exact peak positions may vary slightly depending on the sample preparation and the specific instrumentation used.

In-depth Analysis of Key Spectral Regions:

-

3100-2800 cm⁻¹ Region: The presence of weak to medium bands above 3000 cm⁻¹ is indicative of the aromatic C-H stretching vibrations. The weaker bands just below 3000 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the methyl (CH₃) group.

-

1600-1400 cm⁻¹ Region: This region is dominated by the C=C stretching vibrations within the aromatic ring. The presence of multiple bands is typical for substituted benzenes and is a result of the complex coupling of these vibrations.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of structural information. The strong band around 1030 cm⁻¹ is assigned to the in-plane bending of the aromatic C-H bonds. The strong absorption at approximately 780 cm⁻¹ is due to the out-of-plane C-H bending, which is highly characteristic of the substitution pattern. The strong band around 700 cm⁻¹ can be confidently assigned to the C-Cl stretching vibration. The C-Br stretch is expected at a lower frequency due to the higher mass of the bromine atom and is observed as a medium intensity band around 550 cm⁻¹.[2]

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

The following protocol outlines the steps for obtaining a reliable FT-IR spectrum of this compound using an ATR accessory.

Caption: Workflow for ATR-FTIR analysis.

Objective: To obtain a high-quality ATR-FTIR spectrum of this compound for identification and analysis.

Apparatus and Materials:

-

Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample of this compound (liquid or solid).

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Methodology:

-

Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol). Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: With the clean and dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (CO₂, H₂O) and the instrument's optical components.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal. If the sample is a liquid, a single drop is sufficient. If it is a solid, ensure good contact is made between the sample and the crystal surface.

-

Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Post-Analysis Cleaning: After the measurement is complete, thoroughly clean the ATR crystal to remove all traces of the sample.